2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one
Description
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is a 1,4-diazepane derivative characterized by a tert-butylphenoxy substituent linked to an ethanone core. The tert-butylphenoxy group contributes to lipophilicity, which may influence membrane permeability and metabolic stability. This compound was previously available commercially but is now listed as discontinued .
Molecular Formula: $ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{2} $
Molecular Weight: ~288.3 g/mol (calculated).
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)14-7-4-5-8-15(14)21-13-16(20)19-11-6-9-18-10-12-19/h4-5,7-8,18H,6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHQNHTYAAKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Introduction of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Coupling of the two moieties: The final step involves coupling the tert-butylphenoxy group with the diazepane ring through an appropriate linker, such as an ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the diazepane ring.
Reduction: Reduction reactions could target the ethanone group, potentially converting it to an alcohol.
Substitution: The phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl group or the diazepane ring.
Reduction: Reduced forms of the ethanone group, such as alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structure.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Potential development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Key Comparative Insights
Physicochemical Properties
- Lipophilicity: The tert-butylphenoxy group in the target compound increases logP compared to furan-containing analogs (e.g., 234.3 g/mol compound ).
- Solubility : The 1,4-diazepane ring may improve aqueous solubility relative to brominated derivatives in (e.g., bromophenyl compounds), which exhibit higher molecular weights (~400–500 g/mol) and reduced solubility .
Biological Activity
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.40054 g/mol
- CAS Number : Not explicitly listed but related compounds suggest a similar profile.
The biological activity of this compound is largely attributed to its structural features, particularly the phenoxy group and the diazepane moiety. These components facilitate various interactions with biological targets:
- Neuropharmacological Effects :
-
Anticancer Activity :
- Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values against various cancer cell lines (e.g., HepG2 hepatocellular carcinoma) lower than standard treatments like Doxorubicin . The mechanism involves apoptosis induction and disruption of cell cycle progression.
-
Cholinesterase Inhibition :
- The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been documented, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The binding interactions involve π–π stacking with amino acid residues critical for enzyme activity.
Biological Activity Data
| Biological Activity | Target/Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticonvulsant | H3 receptor antagonism | 37.8 | |
| Anticancer | HepG2 cell line | 0.56 | |
| Cholinesterase Inhibition | AChE | 2.4 | |
| BuChE | 4.9 |
Case Study 1: Anticonvulsant Activity
A study focusing on the anticonvulsant properties of compounds with a similar structure found that the presence of the tert-butylphenoxy group significantly enhanced efficacy in mouse models. The ether oxygen atom was crucial for forming hydrogen bonds with target proteins, leading to increased therapeutic effects .
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that analogs of this compound exhibited potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms. Notably, the compound showed superior efficacy compared to established chemotherapeutics in specific assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
